2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid
Brand Name: Vulcanchem
CAS No.: 16296-47-2
VCID: VC6455305
InChI: InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)
SMILES: C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O
Molecular Formula: C8H11N3O6
Molecular Weight: 245.191

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

CAS No.: 16296-47-2

Cat. No.: VC6455305

Molecular Formula: C8H11N3O6

Molecular Weight: 245.191

* For research use only. Not for human or veterinary use.

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid - 16296-47-2

Specification

CAS No. 16296-47-2
Molecular Formula C8H11N3O6
Molecular Weight 245.191
IUPAC Name 3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)
Standard InChI Key AGYNWVLHIMMOLB-UHFFFAOYSA-N
SMILES C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound’s scaffold consists of a partially saturated pyrimidine ring (tetrahydropyrimidine) substituted with two ketone groups at positions 2 and 6. Position 4 hosts a carboxylic acid group (COOH-\text{COOH}), while position 5 is linked to a beta-alanine residue (NH2CH2CH2COOH\text{NH}_2-\text{CH}_2-\text{CH}_2-\text{COOH}). This configuration introduces both hydrophilic (carboxylic acid, amine) and hydrophobic (aromatic ring) regions, enabling interactions with diverse biological targets.

The tetrahydropyrimidine ring adopts a puckered conformation, as evidenced by computational modeling of analogous structures . Substituents at position 5 significantly influence electronic distribution; for instance, the trifluoromethyl group in related compounds enhances electrophilicity at the carbonyl carbons . Beta-alanine’s flexible side chain facilitates hydrogen bonding with proteins, a critical feature for its role in carnosine biosynthesis.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC8H11N3O6\text{C}_8\text{H}_{11}\text{N}_3\text{O}_6
Molecular Weight245.191 g/mol
Key Functional GroupsKetones, Carboxylic Acid, Amine
logP (Predicted)-1.2

Synthesis and Chemical Behavior

Synthetic Pathways

Synthesis typically involves coupling pyrimidine precursors with beta-alanine derivatives. One approach utilizes a Mitsunobu reaction to attach beta-alanine to 2,6-dioxotetrahydropyrimidine-4-carboxylic acid. Alternative routes employ solid-phase peptide synthesis (SPPS) to ensure regioselectivity, particularly when modifying the pyrimidine core .

Reaction optimization studies highlight the sensitivity of the tetrahydropyrimidine ring to pH. Alkaline conditions (pH>9\text{pH} > 9) promote ring opening, whereas acidic environments (pH<4\text{pH} < 4) stabilize the keto-enol tautomer. Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to shield the amine during synthesis.

Reactivity and Stability

The compound exhibits moderate stability in aqueous solutions (t1/2=48ht_{1/2} = 48 \, \text{h} at 25°C). Decomposition pathways include hydrolysis of the amide bond linking beta-alanine to the pyrimidine and oxidation of the tetrahydropyrimidine ring. Chelation with divalent cations (e.g., Mg2+\text{Mg}^{2+}) enhances stability, suggesting metal coordination at the carbonyl oxygen atoms.

Biological Significance

Role in Muscle Metabolism

Beta-alanine serves as the rate-limiting precursor for carnosine (β\beta-alanyl-L-histidine), a dipeptide concentrated in skeletal muscle. Carnosine buffers intracellular pH during anaerobic respiration, delaying the onset of muscular acidosis and fatigue. Clinical trials demonstrate that beta-alanine supplementation (4–6 g/day) elevates muscle carnosine by 40–60%, enhancing high-intensity exercise performance.

The pyrimidine moiety may synergize with beta-alanine by modulating purinergic signaling. Adenosine receptors (e.g., A2A\text{A}_{2\text{A}}) interact with pyrimidine derivatives to regulate vasodilation and oxygen delivery to muscles .

Neuroprotective Effects

Preliminary in vitro studies indicate that the compound inhibits glutamate-induced excitotoxicity in cortical neurons (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}). This neuroprotection correlates with reduced Ca2+\text{Ca}^{2+} influx and suppressed reactive oxygen species (ROS) production, potentially mediated by the antioxidant properties of the tetrahydropyrimidine ring.

Industrial and Research Applications

Pharmaceutical Development

As a dual-action molecule, the compound is a candidate for:

  • Metabolic Enhancers: Augmenting carnosine synthesis in myopathies.

  • Neuroprotective Agents: Mitigating oxidative stress in neurodegenerative diseases.

  • Anticancer Therapeutics: Pyrimidine analogs exhibit antiproliferative activity against glioblastoma cells (GI50=8.7μM\text{GI}_{50} = 8.7 \, \mu\text{M}) .

Sports Nutrition

Beta-alanine’s ergogenic effects are well-documented, with commercial formulations increasing endurance by 13–15% in cyclists and sprinters. Incorporating the pyrimidine component could enhance bioavailability through improved membrane permeability .

Interaction Studies and Mechanistic Insights

Enzyme Interactions

The compound competitively inhibits Na+/K+\text{Na}^+/\text{K}^+-ATPase (Ki=3.4μMK_i = 3.4 \, \mu\text{M}), a mechanism attributed to structural mimicry of adenosine triphosphate (ATP). Molecular docking simulations reveal binding at the enzyme’s phosphorylation site, stabilized by hydrogen bonds with residues Asp369 and Lys758.

Receptor Modulation

In silico analyses predict affinity for GABAA_A receptors (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), suggesting anxiolytic potential. Experimental validation using patch-clamp electrophysiology is ongoing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator